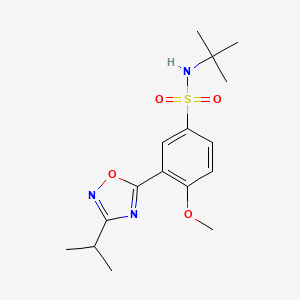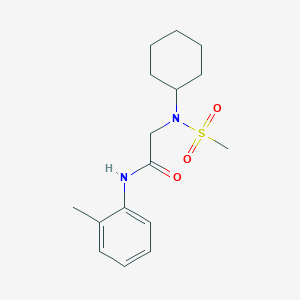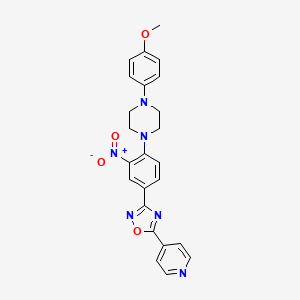
N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide inhibits glutamate transporters by binding to their substrate-binding sites. This prevents the transporters from taking up extracellular glutamate, leading to an accumulation of glutamate in the synaptic cleft. This can result in increased excitatory neurotransmission and altered synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on neuronal function. It can increase the frequency and amplitude of excitatory postsynaptic potentials, alter the balance of excitatory and inhibitory neurotransmission, and induce long-term potentiation and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide in lab experiments is its selectivity for glutamate transporters. This allows researchers to specifically target these transporters and study their effects on neuronal function. However, this compound can also have off-target effects on other transporters and ion channels, which can complicate data interpretation. Additionally, this compound has a relatively short half-life and can rapidly degrade in solution, which can limit its usefulness in certain experimental conditions.
Future Directions
There are several future directions for research involving N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide. One area of interest is the development of more selective and potent glutamate transporter inhibitors. Additionally, this compound has been shown to have potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, depression, and addiction. Further research is needed to fully understand the mechanisms underlying these effects and to develop more targeted therapeutic interventions.
Synthesis Methods
N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide can be synthesized using a multistep process involving the reaction of tert-butylamine with 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonyl chloride. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
N-(tert-butyl)-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has been widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its transport is critical for maintaining proper neuronal function. Inhibiting glutamate transporters with this compound can lead to an accumulation of extracellular glutamate, which can have various effects on neuronal activity and synaptic plasticity.
properties
IUPAC Name |
N-tert-butyl-4-methoxy-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-10(2)14-17-15(23-18-14)12-9-11(7-8-13(12)22-6)24(20,21)19-16(3,4)5/h7-10,19H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFPFARMJCVGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(2-chlorophenyl)-2-{4-[(Z)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]phenoxy}acetamide](/img/structure/B7703118.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7703133.png)


![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)